molecular formula C27H40N4O4 B15137198 sEH/HDAC6-IN-1

sEH/HDAC6-IN-1

Cat. No.: B15137198
M. Wt: 484.6 g/mol
InChI Key: LICDGBVIDDVNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Soluble Epoxide Hydrolase (sEH) in Inflammatory and Pain Pathways

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of fatty acids. frontiersin.org It plays a crucial role in converting anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols. mdpi.comnih.gov By degrading these beneficial lipid mediators, sEH activity can contribute to the progression of inflammation and pain. researchgate.net

Inhibition of sEH has emerged as a therapeutic strategy to bolster the body's natural anti-inflammatory and analgesic responses. nih.gov By blocking sEH, the levels of protective EpFAs are increased, which can in turn suppress inflammatory signaling pathways and reduce pain sensation. nih.govmdpi.com Preclinical studies have demonstrated that sEH inhibitors can be effective in models of both inflammatory and neuropathic pain. nih.govmdpi.com The mechanism of action for the analgesic effects of sEH inhibition is thought to involve the modulation of various signaling pathways, including those involving peroxisome proliferator-activated receptors (PPARs). nih.govdovepress.com

Overview of Histone Deacetylase 6 (HDAC6) in Cellular Regulation and Disease Pathophysiology

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb of the HDAC family. researchgate.netnih.gov Unlike other HDACs that predominantly act on histone proteins within the nucleus, HDAC6 has a broader range of non-histone substrates in the cytoplasm. researchgate.netnih.gov These substrates include α-tubulin, HSP90, and cortactin, which are involved in a variety of essential cellular processes. researchgate.netdovepress.comfrontiersin.org

Through its deacetylase activity, HDAC6 regulates microtubule dynamics, protein trafficking, cell shape, and migration. researchgate.netnih.gov It also plays a significant role in protein quality control by facilitating the clearance of misfolded proteins through the aggresome-autophagy pathway. dovepress.comfrontiersin.org Given its diverse functions, the dysregulation of HDAC6 has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. researchgate.netnih.govfrontiersin.org Consequently, selective inhibition of HDAC6 is being actively investigated as a therapeutic approach for these diseases. nih.govfrontiersin.org

Rationale for Dual sEH/HDAC6 Inhibition as a Research Strategy

The development of dual inhibitors targeting both sEH and HDAC6 is based on the understanding that these two enzymes are involved in convergent pathological pathways, particularly in the context of inflammation and pain. nih.gov Both sEH and HDAC6 have been shown to mediate the NF-κB pathway, a central regulator of inflammatory responses. nih.gov Therefore, simultaneously inhibiting both enzymes could lead to a synergistic or more potent anti-inflammatory and analgesic effect than targeting either enzyme alone. nih.gov

Furthermore, inhibitors of both sEH and HDAC6 have independently shown promise as agents for relieving neuropathic pain. nih.gov The structural similarities between some classes of sEH and HDAC6 inhibitors have provided a foundation for the rational design of single molecules capable of inhibiting both targets. nih.gov The compound sEH/HDAC6-IN-1, also known as M9, was developed based on this principle. nih.gov This dual-target approach aims to provide a more effective modulation of the complex signaling networks that drive inflammation and pain, potentially offering an improved therapeutic window and addressing the multifaceted nature of these conditions. nih.govnih.gov

Research Findings on this compound

This compound, also referred to as compound M9 in the scientific literature, is a selective and orally active dual inhibitor of sEH and HDAC6. nih.gov Its development and evaluation have provided valuable insights into the potential of this dual-inhibition strategy.

In Vitro Activity of this compound

The inhibitory potency of this compound has been characterized against both human and murine sEH, as well as HDAC6. The compound demonstrates high potency against all three enzymes.

Target EnzymeIC50 (nM)
Human sEH2
Murine sEH0.72
HDAC65
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Furthermore, this compound has been shown to be selective for HDAC6 over other HDAC isoforms, which is a desirable characteristic to minimize off-target effects.

In Vivo Efficacy of this compound

The biological effects of this compound have been investigated in preclinical models of pain and inflammation.

Preclinical ModelKey Findings
Neuropathic PainExhibited a strong analgesic effect.
Lipopolysaccharide (LPS)-induced InflammationImproved survival time in mice and reversed the levels of inflammatory factors in mouse plasma.
These findings are based on in vivo studies in mice.

These results suggest that the dual inhibition of sEH and HDAC6 by this compound translates into meaningful anti-inflammatory and analgesic effects in a living organism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H40N4O4

Molecular Weight

484.6 g/mol

IUPAC Name

4-[(3,5-dimethyl-1-adamantyl)carbamoylamino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide

InChI

InChI=1S/C27H40N4O4/c1-25-13-19-14-26(2,16-25)18-27(15-19,17-25)30-24(34)29-21-10-8-20(9-11-21)23(33)28-12-6-4-3-5-7-22(32)31-35/h8-11,19,35H,3-7,12-18H2,1-2H3,(H,28,33)(H,31,32)(H2,29,30,34)

InChI Key

LICDGBVIDDVNJZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCCC(=O)NO)C

Origin of Product

United States

Molecular and Cellular Mechanisms of Seh/hdac6 in 1 Action

Mechanisms of Soluble Epoxide Hydrolase (sEH) Inhibition

Inhibition of sEH by sEH/HDAC6-IN-1 is a key component of its therapeutic potential. sEH is an enzyme that plays a significant role in the metabolism of signaling lipids, and its inhibition can lead to a variety of beneficial downstream effects.

Regulation of Epoxyeicosatrienoic Acid (EET) Levels and Metabolism

Soluble epoxide hydrolase is responsible for the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active counterparts, dihydroxyeicosatrienoic acids (DHETs). researchgate.net By inhibiting sEH, this compound effectively increases the endogenous levels of EETs. researchgate.net This elevation of EETs is crucial as they possess anti-inflammatory properties.

Modulation of Inflammatory Cell Infiltration and Activation

The host response to inflammatory stimuli, such as Gram-negative lipopolysaccharide (LPS), involves the influx of inflammatory cells into tissues. researchgate.net Inhibition of sEH has been shown to decrease the infiltration of these inflammatory cells. researchgate.net Specifically, in mouse models of colitis, administration of an sEH inhibitor led to a reduction in ulcer incidence and number. researchgate.net Furthermore, this compound has demonstrated the ability to inhibit LPS-induced inflammation and the subsequent release of pro-inflammatory cytokines like IL-6 and TNF-α in mice. medchemexpress.com

Impact on NF-κB Pathway in Inflammatory Responses

Both sEH and HDAC6 are known to mediate the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammatory responses. acs.orgnih.govfigshare.com The NF-κB pathway is responsible for the inducible expression of numerous genes involved in inflammation. frontiersin.org By inhibiting sEH, this compound contributes to the modulation of this critical inflammatory pathway, thereby exerting anti-inflammatory effects. acs.orgnih.govfigshare.com NF-κB can also recruit histone deacetylases, further linking the two targets of this dual inhibitor. bohrium.com

Shifting Endoplasmic Reticulum Stress Towards Cell Survival and Homeostasis

Inhibiting sEH can shift the cellular response to endoplasmic reticulum (ER) stress away from promoting inflammation and cellular senescence and towards survival and homeostasis. researchgate.netresearchgate.net ER stress is a condition where the accumulation of misfolded proteins in the ER triggers a series of signaling pathways known as the unfolded protein response (UPR). dovepress.com Chronic or unresolved ER stress can lead to apoptosis. frontiersin.org By preserving the beneficial effects of EETs, sEH inhibition helps to mitigate the detrimental aspects of ER stress.

Mechanisms of Histone Deacetylase 6 (HDAC6) Inhibition

HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, and is known for its role in deacetylating non-histone proteins. frontiersin.orgmdpi.combiorxiv.org The inhibition of HDAC6 by this compound provides a complementary mechanism of action to its sEH inhibitory effects.

Deacetylation of Non-Histone Substrates

HDAC6's primary function involves the deacetylation of a wide array of non-histone substrates, which modifies their activity, stability, and interaction with other proteins. mdpi.comuniprot.org This enzymatic activity is central to various cellular processes. mdpi.com

Key non-histone substrates of HDAC6 and the impact of their deacetylation are summarized in the table below:

SubstrateEffect of Deacetylation by HDAC6References
α-tubulin Plays a central role in microtubule-dependent cell motility and is required for cilia disassembly. Deacetylation leads to the destabilization of dynamic microtubules. uniprot.orguniprot.orgnih.gov
Cortactin Leads to actin polymerization and promotes the fusion of autophagosomes with lysosomes, completing the process of autophagy. uniprot.orgmdpi.com
HSP90 (Heat shock protein 90) Essential for the stability and function of numerous client proteins involved in cell survival and growth. mdpi.comnih.gov
Peroxiredoxins (PRDX1 and PRDX2) Decreases their reducing activity. uniprot.org
Ku70 A transcription factor that can be targeted for deacetylation. mdpi.com
RelA (a subunit of NF-κB) A transcription factor that can undergo deacetylation, highlighting the role of HDAC6 in regulating this key inflammatory pathway. mdpi.com
c-Myc A proto-oncogene protein that is a substrate for deacetylation. mdpi.com
p53 A tumor suppressor protein whose acetylation is associated with cell cycle arrest, DNA repair, and apoptosis. mdpi.com

The inhibition of HDAC6 by this compound leads to the hyperacetylation of these substrates, thereby modulating critical cellular functions such as cell motility, protein quality control, and inflammatory signaling. nih.gov

Alpha-Tubulin Acetylation and Microtubule Dynamics

A primary and extensively studied non-histone substrate of HDAC6 is α-tubulin, a critical component of microtubules. nih.govdovepress.com Microtubules are dynamic cytoskeletal structures essential for a variety of cellular processes, including cell division, migration, and intracellular transport. nih.gov The stability and function of microtubules are regulated by post-translational modifications, with the reversible acetylation of α-tubulin at the lysine-40 residue being a key marker of stable microtubules. nih.govucl.ac.uk

HDAC6 functions as the primary tubulin deacetylase in the cytoplasm. duke.eduuniprot.org Overexpression of HDAC6 leads to a widespread deacetylation of α-tubulin, while its inhibition results in hyperacetylation. nih.govuniprot.orgembopress.org This hyperacetylation, induced by HDAC6 inhibitors like this compound, is associated with increased microtubule stability. mdpi.com Conversely, decreased α-tubulin acetylation is linked to microtubule instability. mdpi.com By modulating the acetylation status of α-tubulin, this compound can influence microtubule-dependent processes such as cell motility. duke.eduuniprot.org

Target ProteinModifying EnzymeEffect of HDAC6 InhibitionConsequence
α-tubulinHDAC6 (deacetylase)HyperacetylationIncreased microtubule stability
Heat Shock Protein 90 (HSP90) Deacetylation and Chaperone Activity

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the maturation, stability, and activity of a wide range of "client" proteins, many of which are involved in cell signaling and survival. dovepress.comnih.gov The chaperone activity of HSP90 is itself regulated by post-translational modifications, including reversible acetylation. nih.gov

HDAC6 has been identified as an HSP90 deacetylase. nih.govnih.gov Inhibition of HDAC6 leads to the hyperacetylation of HSP90. nih.govnih.gov This hyperacetylation can impair the chaperone's function by decreasing its affinity for ATP and client proteins, and can lead to its dissociation from essential co-chaperones like p23. nih.govresearchgate.net Consequently, the inhibition of HDAC6 can disrupt the maturation and stability of HSP90-dependent client proteins, such as the glucocorticoid receptor. nih.gov This highlights a critical role for HDAC6 in regulating the chaperone function of heat shock proteins. mdpi.com Interestingly, HDAC6 itself is a client protein of HSP90, indicating a reciprocal regulatory relationship. researchgate.netmdpi.com

Target ProteinModifying EnzymeEffect of HDAC6 InhibitionConsequence
HSP90HDAC6 (deacetylase)HyperacetylationImpaired chaperone activity, dissociation from co-chaperones
Cortactin Deacetylation and Cell Motility

Cortactin is an F-actin-binding protein that plays a significant role in actin polymerization and, consequently, in cell motility. nih.govresearchgate.net Similar to α-tubulin and HSP90, cortactin is a substrate for HDAC6. nih.govresearchgate.net The acetylation status of cortactin influences its ability to bind to F-actin and its localization within the cell. nih.govresearchgate.net

HDAC6-mediated deacetylation of cortactin enhances its binding to F-actin and promotes its translocation to the cell periphery, which is associated with increased cell motility. nih.govdovepress.comresearchgate.net Conversely, inhibition of HDAC6 activity leads to the hyperacetylation of cortactin. nih.govresearchgate.net Hyperacetylated cortactin shows a reduced ability to bind F-actin, which can impair cell migration and invasion. nih.govmdpi.com Therefore, by targeting HDAC6, this compound can modulate actin-dependent cell motility through the altered acetylation of cortactin. nih.gov

Target ProteinModifying EnzymeEffect of HDAC6 InhibitionConsequence
CortactinHDAC6 (deacetylase)HyperacetylationDecreased F-actin binding, impaired cell motility
Peroxiredoxin Deacetylation and Redox Regulation

Peroxiredoxins (Prx) are antioxidant enzymes, with Prx I and Prx II being specific targets of HDAC6. frontiersin.orgnih.gov These enzymes are crucial for reducing hydrogen peroxide (H₂O₂) levels in cells and thus play a significant role in redox regulation. dovepress.comnih.gov

The inhibition of HDAC6 leads to the accumulation of acetylated Prx I and Prx II. frontiersin.orgnih.gov Research has shown that acetylation increases the reducing activity of these peroxiredoxins. nih.gov By modulating the acetylation and therefore the activity of Prx I and Prx II, HDAC6 is involved in regulating the intracellular redox state. nih.govguidetopharmacology.org This suggests that this compound could influence cellular responses to oxidative stress.

Target ProteinModifying EnzymeEffect of HDAC6 InhibitionConsequence
Peroxiredoxin I & IIHDAC6 (deacetylase)HyperacetylationIncreased reducing activity, altered redox state

Regulation of Protein Homeostasis and Degradation Pathways

Role in Aggresome Formation and Clearance of Misfolded Proteins

Cells have evolved sophisticated quality control mechanisms to handle the accumulation of misfolded proteins, which can be cytotoxic. nih.gov When the proteasomal degradation pathway is overwhelmed, misfolded proteins are transported along the microtubule network to form a perinuclear inclusion body called an aggresome. nih.govfrontiersin.org This process facilitates their eventual clearance, often through autophagy. frontiersin.org

HDAC6 is a critical player in the management of misfolded protein stress. nih.gov It possesses a unique C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP or BUZ domain) that allows it to bind to polyubiquitinated misfolded proteins. frontiersin.orgfrontiersin.orgbiorxiv.org HDAC6 then acts as an adapter, recruiting these protein aggregates to dynein motors for their retrograde transport to the aggresome. nih.govfrontiersin.org Both the deacetylase activity and the ubiquitin-binding function of HDAC6 are important for proper aggresome formation. frontiersin.orgbiorxiv.org Cells lacking functional HDAC6 exhibit defects in clearing misfolded protein aggregates and forming aggresomes, rendering them more sensitive to proteotoxic stress. nih.govfrontiersin.org

Cellular ProcessRole of HDAC6Effect of HDAC6 Inhibition/Deficiency
Aggresome FormationBinds polyubiquitinated proteins and recruits them to dynein motors for transport.Impaired formation of aggresomes and clearance of misfolded protein aggregates.
Modulation of Autophagy Pathways

Autophagy is a fundamental cellular degradation process that disposes of damaged organelles and protein aggregates to maintain cellular homeostasis. mdpi.comembopress.org HDAC6 is emerging as a key regulator of autophagy, particularly in a selective form known as quality-control autophagy. embopress.orgnih.gov

HDAC6's role in autophagy is multifaceted. It is required for the fusion of autophagosomes with lysosomes, a critical final step for the degradation of sequestered material. embopress.orgfrontiersin.org This function is mediated through the recruitment of a cortactin-dependent actin-remodeling machinery. embopress.org Deacetylated cortactin, promoted by HDAC6, facilitates the assembly of an F-actin network that is necessary for the fusion event. embopress.orgnih.gov Consequently, HDAC6 deficiency can lead to the accumulation of autophagosomes due to a failure in maturation, resulting in a buildup of protein aggregates and potential neurodegeneration. embopress.org Interestingly, this HDAC6-dependent mechanism appears to be essential for basal, quality-control autophagy but dispensable for starvation-induced autophagy, highlighting a fundamental difference between these two autophagic modes. embopress.org

Autophagy StageRole of HDAC6Effect of HDAC6 Inhibition/Deficiency
Autophagosome-Lysosome FusionRecruits cortactin-dependent actin remodeling machinery to promote fusion.Blockade of fusion, accumulation of autophagosomes, impaired clearance of substrates.
Functions of the Ubiquitin-Binding Zinc Finger Domain (ZnF-UBD)

The Histone Deacetylase 6 (HDAC6) protein is distinguished from other HDACs by the presence of a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBD), also known as a BUZ domain. mdpi.comnih.gov This domain is crucial for the role of HDAC6 in cellular processes that manage protein aggregation and degradation. scispace.comresearchgate.net

The primary function of the ZnF-UBD is to recognize and bind to ubiquitin, specifically to the unanchored C-terminal diglycine motif of ubiquitin chains. researchgate.netnih.govacs.orgresearchgate.net This binding is highly specific and possesses a high affinity. mdpi.comresearchgate.net The interaction is not with the conjugated polyubiquitin (B1169507) chains themselves, but rather with the free C-termini that become exposed within protein aggregates. researchgate.netnih.gov This process is facilitated by deubiquitinases like ataxin-3, which generate these unanchored ubiquitin tails within the aggregates. nih.gov

Once bound to these ubiquitinated protein aggregates, the HDAC6 ZnF-UBD facilitates their recruitment and transport along the microtubule network to cellular degradation centers. scispace.comresearchgate.net HDAC6 acts as an adapter, linking the misfolded protein cargo to the dynein motor complex, which then transports the aggregates to the aggresome for clearance, often via autophagy. scispace.comresearchgate.netbiorxiv.org This function highlights the ZnF-UBD's central role in the cell's quality control system for managing misfolded and aggregated proteins, a process that is an alternative to proteasomal degradation. scispace.com

Targeting the ZnF-UBD with small molecule inhibitors is an area of active research. scispace.comresearchgate.netacs.orgnih.gov Such inhibitors are designed to disrupt the interaction between the ZnF-UBD and ubiquitin, thereby preventing the recruitment of ubiquitinated proteins and interfering with the aggresome pathway. scispace.comresearchgate.net This approach offers an alternative therapeutic strategy to inhibiting the catalytic deacetylase activity of HDAC6. scispace.comresearchgate.net

Influence on Inflammatory Signaling Cascades

The dual soluble epoxide hydrolase (sEH) and HDAC6 inhibitor, this compound, demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. medchemexpress.commedchemexpress.comnordicbiosite.com Its mechanism of action involves the regulation of transcription factors, inflammasomes, and cytokine production.

NF-κB Pathway Regulation, including p65 Lysine (B10760008) Acetylation and IκB Phosphorylation

The nuclear factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. The activity of HDAC6 is closely linked to the regulation of this pathway. mdpi.com HDAC6 can influence NF-κB signaling through various mechanisms, including the deacetylation of key components. frontiersin.org

Inhibition of HDAC6 has been shown to block the activation of NF-κB. researchgate.netresearchgate.net This can occur through the prevention of IκB (inhibitor of κB) phosphorylation. researchgate.net In its unphosphorylated state, IκB remains bound to NF-κB, sequestering it in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory genes. researchgate.netnih.gov

Furthermore, the acetylation status of the p65 subunit of NF-κB is a critical regulator of its activity. frontiersin.org Inhibition of HDAC6 can lead to increased acetylation of p65, which has been shown to inhibit its nuclear translocation, thereby reducing the expression of NF-κB target genes. frontiersin.org Some studies suggest that HDAC6 inhibition can also suppress NF-κB activation by preventing the degradation of IκBα. researchgate.net The dual inhibition of sEH by this compound may also contribute to the suppression of the NF-κB pathway, as stabilized epoxyeicosatrienoic acids (EETs) from sEH inhibition are known to have anti-inflammatory effects that can synergize with the inhibition of NF-κB. escholarship.org

NLRP3 Inflammasome Activation and Interleukin-1β (IL-1β)/Interleukin-18 (IL-18) Release

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). frontiersin.orgbiorxiv.org HDAC6 plays a complex and sometimes controversial role in the activation of the NLRP3 inflammasome. frontiersin.orgresearchgate.net

Several studies indicate that HDAC6 is required for the assembly and activation of the NLRP3 inflammasome. researchgate.netembopress.orgresearchgate.net HDAC6 can promote the transport of NLRP3 components to the microtubule-organizing center (MTOC), a critical step for inflammasome activation. embopress.org The ubiquitin-binding function of HDAC6 is also implicated in this process, as it may interact with ubiquitinated NLRP3. frontiersin.org Inhibition of HDAC6 has been demonstrated to attenuate NLRP3-mediated inflammation, leading to a decrease in the release of IL-1β and IL-18. researchgate.netresearchgate.net However, the precise role of HDAC6's deacetylase activity versus its ubiquitin-binding function in NLRP3 regulation is still under investigation. frontiersin.orgresearchgate.net

Interaction with MyD88 and TLR4-MAPK Signaling

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that initiates inflammatory responses upon recognizing lipopolysaccharide (LPS), a component of Gram-negative bacteria. immunologyresearchjournal.com Downstream signaling from TLR4 often involves the adaptor protein Myeloid differentiation primary response 88 (MyD88) and the activation of mitogen-activated protein kinase (MAPK) pathways. immunologyresearchjournal.comnih.gov

HDAC6 has been shown to interact with MyD88. mdpi.comfrontiersin.org This interaction can enhance NF-κB activation downstream of TLR4 stimulation. frontiersin.org Inhibition of HDAC6 can disrupt this process. Studies have shown that HDAC6 inhibition can augment LPS-induced MyD88 acetylation and its subsequent binding to TRAF6 (TNF receptor-associated factor 6), leading to an amplified inflammatory response in some contexts. nih.govnih.gov Conversely, other research suggests that HDAC6 represses pro-inflammatory TLR4 signaling by deacetylating MyD88 and inhibiting the formation of the MyD88-TRAF6 complex. nih.gov

HDAC6 inhibition can also modulate the MAPK signaling cascade (including ERK, JNK, and p38), which is activated downstream of TLR4 and MyD88 and plays a crucial role in the production of inflammatory mediators. immunologyresearchjournal.comnih.gov Overexpression of HDAC6 has been linked to increased activation of ERK, JNK, and p38. nih.gov Therefore, by inhibiting HDAC6, this compound can influence the TLR4-MyD88-MAPK signaling axis, contributing to its anti-inflammatory effects.

Modulation of Pro-inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-6)

A primary outcome of activating inflammatory signaling pathways like NF-κB and MAPK is the production and release of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net These molecules are central to orchestrating and amplifying the inflammatory response.

The dual inhibitor this compound has been shown to effectively inhibit the release of IL-6 and TNF-α in response to inflammatory stimuli like LPS. medchemexpress.com This effect is largely attributed to the inhibition of HDAC6. Overexpression of HDAC6 has been demonstrated to induce the production of TNF-α and IL-6 in macrophages. researchgate.netresearchgate.net Conversely, pharmacological inhibition of HDAC6 with various inhibitors has been consistently shown to reduce the production of these key pro-inflammatory cytokines in different cell types and inflammatory models. immunologyresearchjournal.comresearchgate.net The mechanism behind this suppression is linked to the blockade of NF-κB and AP-1 activation, which are critical transcription factors for the genes encoding TNF-α and IL-6. researchgate.netresearchgate.net

Inhibition of sEH can also contribute to the reduction of pro-inflammatory cytokines, creating a synergistic anti-inflammatory effect for a dual inhibitor like this compound.

Cytokine/ChemokineEffect of this compound InhibitionReferences
TNF-αDecreased production/release medchemexpress.comresearchgate.netresearchgate.netresearchgate.net
IL-6Decreased production/release medchemexpress.comresearchgate.netresearchgate.netresearchgate.net
IL-1βDecreased release (via NLRP3 inhibition) frontiersin.orgresearchgate.net
IL-18Decreased release (via NLRP3 inhibition) frontiersin.orgbiorxiv.org
Regulation of Macrophage Polarization (M1/M2)

Macrophage polarization is the process by which macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2), in response to microenvironmental cues. This process is critical in the initiation, progression, and resolution of inflammation.

HDAC6 has been implicated in the regulation of macrophage function and inflammatory responses. researchgate.net Inhibition of HDAC6 can influence macrophage polarization. For instance, some HDAC inhibitors have been shown to shift the macrophage phenotype from a pro-inflammatory M1 state towards an anti-inflammatory M2 state. This is often associated with a decrease in the production of M1-associated cytokines like TNF-α and IL-6, and an increase in M2-associated markers. researchgate.net By suppressing the signaling pathways that drive the M1 phenotype, such as NF-κB, HDAC6 inhibition can temper pro-inflammatory macrophage activity. researchgate.netresearchgate.net

The dual inhibitory action of this compound on both sEH and HDAC6 likely contributes to a more profound modulation of macrophage polarization, promoting a less inflammatory and more pro-resolving microenvironment.

Modulation of T-cell Function and Immune Response

The compound this compound exhibits significant immunomodulatory properties, primarily through its influence on T-cell function. Histone deacetylase 6 (HDAC6) is a key regulator of the immune response. thno.org Inhibition of HDAC6 has been shown to affect T-cell development and function. thno.org For instance, HDAC6 deficiency in mice stimulates the development of IL-17-producing γδ T cells. thno.org This suggests that inhibiting HDAC6 can promote certain T-cell lineages, which could be beneficial in mounting an immune response against pathogens.

Furthermore, HDAC6 plays a role in the function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. immunologyresearchjournal.com Inhibition of HDAC6 can enhance the suppressive function of Tregs, which could be advantageous in the context of autoimmune diseases. immunologyresearchjournal.com In chronic lymphocytic leukemia (CLL), HDAC6 inhibition has been found to alleviate T-cell dysfunction and enhance the efficacy of immune checkpoint blockades. frontiersin.org This is achieved, in part, by downregulating the expression of immune checkpoint proteins like PD-L1 on cancer cells, thereby making them more susceptible to T-cell-mediated killing. frontiersin.orgfrontiersin.orgmdpi.com

The sEH component of the dual inhibitor also contributes to its immunomodulatory effects. Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory compounds called epoxyeicosatrienoic acids (EETs). researchgate.net By inhibiting sEH, the levels of these beneficial EETs are increased, leading to a reduction in inflammation. researchgate.net This anti-inflammatory action can complement the effects of HDAC6 inhibition on T-cells, creating a more favorable environment for a controlled and effective immune response.

Synergistic Cellular and Molecular Effects of Dual sEH/HDAC6 Inhibition

The simultaneous inhibition of both sEH and HDAC6 by this compound results in synergistic effects that are greater than the sum of their individual actions. escholarship.org This synergy is particularly evident in the context of inflammation and pain. nih.gov

One of the key pathways where this synergy is observed is the NF-κB signaling pathway, a central regulator of inflammation. escholarship.org sEH inhibitors work to stabilize EETs, which in turn inhibit the NF-κB pathway. escholarship.org Concurrently, HDAC6 inhibitors prevent the nuclear translocation of NF-κB's p65 subunit by modulating its acetylation, thereby also inhibiting NF-κB activity. escholarship.org This dual-pronged attack on the NF-κB pathway leads to a more potent anti-inflammatory effect.

The synergistic action also extends to cellular processes beyond inflammation. HDAC6 is involved in protein degradation pathways, including the aggresome-autophagy system. mdpi.com By inhibiting HDAC6, the clearance of misfolded proteins can be affected, which is a process also influenced by cellular stress. mdpi.com The inhibition of sEH can shift the cellular response to endoplasmic reticulum stress towards survival and homeostasis. researchgate.net The interplay between these two mechanisms at a cellular level is an area of active investigation.

Table 1: Research Findings on this compound and its Targets

Target Effect of Inhibition Research Finding
sEH Increased levels of anti-inflammatory EETs Inhibition of sEH stabilizes EETs, which have anti-inflammatory properties. researchgate.netescholarship.org
Reduction of pro-inflammatory DHETs Inhibition of sEH reduces the conversion of EETs to the more pro-inflammatory DHETs. escholarship.org
HDAC6 Increased acetylation of α-tubulin Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin. medchemexpress.com
Modulation of NF-κB pathway HDAC6 inhibition prevents the nuclear translocation of the NF-κB p65 subunit. escholarship.org
Regulation of T-cell function HDAC6 inhibition can enhance the suppressive function of regulatory T cells. immunologyresearchjournal.com
Dual sEH/HDAC6 Synergistic anti-inflammatory effects Combined inhibition of sEH and HDAC6 leads to a more potent reduction in inflammation. escholarship.org
Analgesic effects The dual inhibitor this compound has shown strong analgesic effects in in vivo models. nih.govmedchemexpress.com
Reversal of inflammatory cytokine levels This compound reversed the levels of inflammatory factors induced by LPS in mice. nih.gov

The development of dual inhibitors like this compound represents a sophisticated strategy in drug design. By targeting two key enzymes involved in distinct but interconnected cellular pathways, these compounds can achieve a more profound and potentially more durable therapeutic effect. The initial research on this compound highlights its promise in modulating immune responses and combating inflammation through synergistic mechanisms.

Preclinical Therapeutic Efficacy of Seh/hdac6 in 1

Anti-inflammatory Effects in Murine Models

The anti-inflammatory properties of sEH/HDAC6-IN-1 have been substantiated in several murine models of acute and chronic inflammation. The dual inhibition mechanism is thought to be particularly effective because both sEH and HDAC6 are involved in mediating the NF-κB pathway, a critical regulator of inflammatory responses. nih.govacs.org

Formalin-Induced Pain: In a formalin-induced inflammatory pain model in mice, a dual sEH/HDAC6 inhibitor demonstrated powerful analgesic and anti-inflammatory activity. nih.govacs.org This model induces a biphasic pain response, with the second phase being characterized by a significant inflammatory component. The efficacy of dual inhibitors in this model suggests a potent ability to suppress inflammatory pain. nih.gov

Xylene-Induced Ear Swelling: The xylene-induced ear edema model is a standard method for evaluating acute topical inflammation. redalyc.orgscience.govnih.gov Dual-targeting sEH/HDAC6 inhibitors have been assessed in this model, showing a marked reduction in ear swelling. nih.govacs.org This indicates the compound's ability to counteract the vascular permeability and fluid accumulation characteristic of acute inflammatory responses.

LPS-Induced Inflammation and Mortality: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of systemic inflammation and can lead to septic shock and mortality. nih.govacs.org Treatment with this compound (M9) demonstrated a significant protective effect in mice challenged with LPS. medchemexpress.comnih.govacs.org The compound improved survival rates and reversed the LPS-induced surge in key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-5 (MCP-5). medchemexpress.com This highlights the compound's ability to modulate the systemic "cytokine storm" that drives the pathology of severe inflammation and sepsis. medchemexpress.comresearchgate.net The inhibition of HDAC6, in particular, has been shown to downregulate the production of these pro-inflammatory cytokines in various inflammatory disease models. nih.govbiorxiv.org

Table 1: Effects of this compound on LPS-Induced Inflammation in Mice

Model Key Findings Cytokine Modulation Reference
LPS-Induced Acute Inflammation Improved survival time of mice treated with LPS. Reversed LPS-induced levels of IL-6, TNF-α, and MCP-5 in plasma. medchemexpress.comnih.govacs.org
LPS-Induced Acute Lung Injury HDAC6 inhibition reduced production of TNF-α, IL-1β, and IL-6. Blocked activation of NF-κB and reduced inflammasome activity. researchgate.net

Analgesic Activity in Pain Models

The dual inhibition of sEH and HDAC6 is a rational approach for pain management, as both pathways are implicated in the generation and maintenance of pain states. sEH inhibitors work by stabilizing anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs), while HDAC6 inhibitors have shown efficacy in relieving neuropathic pain. nih.govacs.org

Neuropathic Pain: In a spared nerve injury (SNI) model of neuropathic pain in mice, orally administered this compound (M9) exhibited strong analgesic effects. medchemexpress.comescholarship.org The compound was shown to be more effective than gabapentin, a standard treatment for neuropathic pain, and demonstrated better analgesic tolerance. nih.govacs.org This suggests that the dual-target approach may offer a more robust and durable analgesic effect for challenging chronic pain conditions. nih.goviasp-pain.org

Role in Fibrotic Disorders

Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ failure. The inhibition of HDAC6 is being explored as a therapeutic strategy for these conditions. nih.govamegroups.cn

IPF is a progressive and fatal lung disease with limited treatment options. nih.govamegroups.cn HDAC6 has been identified as a key player in the pathogenesis of IPF, contributing to lung tissue fibrosis. nih.govamegroups.cnnih.gov

Collagen Deposition, TGF-β-PI3K-AKT Pathway, and Epithelial-Mesenchymal Transition (EMT): HDAC6 promotes lung fibrosis by influencing collagen deposition and modulating the TGF-β-PI3K-AKT signaling pathway, which are central to the disease's progression. nih.govamegroups.cn Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for collagen production. nih.govamegroups.cn HDAC6 is also implicated in TGF-β-dependent epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire myofibroblast-like characteristics, further contributing to fibrosis. mdpi.comfrontiersin.orgplos.org Studies have shown that HDAC6 inhibitors can suppress TGF-β1-induced collagen expression by blocking the PI3K-AKT pathway. nih.govamegroups.cnnih.gov By inhibiting HDAC6, compounds like this compound could potentially disrupt these core fibrotic processes. nih.govfrontiersin.orgresearchgate.net

Table 2: Role of HDAC6 Inhibition in IPF Models

Mechanism Effect of HDAC6 Inhibition Key Pathway Interrupted Reference
Collagen Deposition Reduced collagen expression. TGF-β-PI3K-AKT nih.govamegroups.cnnih.gov
Fibroblast Activation Suppresses differentiation into myofibroblasts. PI3K/AKT signaling nih.govamegroups.cnfrontiersin.org
Epithelial-Mesenchymal Transition (EMT) Inhibits the transition of epithelial cells to a fibrotic phenotype. TGF-β signaling mdpi.complos.orgresearchgate.net

Cystic Fibrosis is a genetic disorder that affects multiple organs, most notably the lungs, leading to chronic bacterial infections and inflammation.

Bacterial Clearance and Regulation of Neutrophil Recruitment: In a CF mouse model, depletion of HDAC6 was shown to improve responses to bacterial challenges. nih.gov Specifically, the absence of HDAC6 increased the rate of bacterial clearance and regulated the recruitment of neutrophils to the airways. nih.govnih.gov CF mice typically exhibit an exaggerated and persistent neutrophil-dominated inflammatory response to infection. nih.gov Restoring neutrophil recruitment to wild-type levels and enhancing bacterial clearance suggests that HDAC6 inhibition could address the secondary phenotypes of inflammation and infection in CF, independent of correcting the underlying protein defect. nih.govnih.govijbs.com

Idiopathic Pulmonary Fibrosis (IPF) Models (e.g., Collagen Deposition, TGF-β-PI3K-AKT Pathway, Epithelial-Mesenchymal Transition)

Implications in Neurodegenerative Disorders

HDAC6 has emerged as a significant target in neurodegenerative diseases due to its critical role in regulating cellular processes essential for neuronal health, such as protein degradation and intracellular transport. guidetopharmacology.orgdovepress.comresearchgate.net

Proper axonal transport is vital for neuronal survival and function, ensuring that mitochondria, synaptic vesicles, and other essential components are delivered to their correct locations. dovepress.complos.org

Axonal Transport: HDAC6 deacetylates α-tubulin, a key component of microtubules, which serve as the "tracks" for axonal transport. dovepress.comcell-stress.com Deacetylation of α-tubulin can destabilize microtubules and impair transport. researchgate.net Conversely, inhibition of HDAC6 increases α-tubulin acetylation, which enhances the binding of motor proteins like kinesin-1 and dynein to microtubules, thereby promoting more efficient axonal transport of crucial cargo such as mitochondria. dovepress.complos.orgbmbreports.org In models of neurodegenerative diseases like Huntington's disease, Alzheimer's disease, and Charcot-Marie-Tooth disease, HDAC6 inhibition has been shown to restore axonal transport defects and improve neuronal function. dovepress.complos.orgbmbreports.org

Synaptic Function: By improving the transport of mitochondria and other necessary components to synapses, HDAC6 inhibition can help maintain synaptic function and viability, which are often compromised early in neurodegenerative processes. plos.orgbmbreports.org

Modulation of Protein Aggregation and Neuroprotection

In the context of neurodegenerative diseases, a primary therapeutic action of HDAC6 inhibition is its ability to modulate the aggregation of misfolded proteins and provide neuroprotection. targetals.orgdovepress.com HDAC6 is a cytoplasmic enzyme that plays a role in various cellular processes, including the stress response, protein degradation, and axonal transport. dovepress.com

HDAC6's involvement in protein quality control is multifaceted. It interacts with dynein motor proteins to facilitate the transport of polyubiquitinated misfolded proteins to form aggresomes, which are then cleared by autophagy. frontiersin.org This function is dependent on both its deacetylase activity and its ubiquitin-binding domain. frontiersin.org Consequently, HDAC6 can be viewed as a sensor for cellular stress that helps manage the accumulation of toxic protein aggregates. frontiersin.org

However, the role of HDAC6 in neurodegeneration is complex. While its function in promoting aggresome formation is neuroprotective, excessive deacetylation of its substrates, such as α-tubulin, can lead to neurotoxicity by disrupting microtubule dynamics and axonal transport. dovepress.com Inhibition of HDAC6 has been shown to decrease the accumulation of mutant huntingtin (mHTT) aggregates in models of Huntington's disease. bmbreports.org This suggests that targeting the deacetylase activity of HDAC6 could be a viable therapeutic strategy to mitigate the neurotoxic effects of protein aggregation while preserving its beneficial functions. dovepress.com

HDAC6 inhibitors have also been observed to facilitate the degradation of protein aggregates and protect neurons from oxidative stress. mdpi.com This dual action of managing protein aggregates and protecting against cellular stress underscores the neuroprotective potential of inhibiting HDAC6.

Regulation of Neurotransmitter Release and Cognition

The inhibition of HDAC6 has been linked to the regulation of processes crucial for neurotransmission and cognitive function. nih.gov In healthy neurons, cytoplasmic HDAC6 influences intracellular transport and neurotransmitter release. nih.govnih.gov Specifically, HDAC6 targets the synaptic protein Bruchpilot, which is involved in neurotransmitter release. mdpi.comnih.gov

HDAC6 is also involved in cellular mechanisms like vesicle transport and endocytosis, which are fundamental for neurotransmitter release and recycling at the synapse. plos.org By deacetylating proteins such as α-tubulin and cortactin, HDAC6 controls cell motility and cytoskeletal dynamics, which are important for proper neuronal function. plos.org

Studies have shown that the loss of HDAC6 deacetylase activity can lead to behavioral changes related to emotion in mice, suggesting a role for HDAC6-mediated deacetylation in regulating neural circuits involved in mood and behavior. plos.org Furthermore, inhibition of HDAC6 has been demonstrated to improve cognitive functions in preclinical models of Alzheimer's disease. bmbreports.org

Impact on Wnt-GSK3-β-Catenin and AKT Signaling in Neurons

HDAC6 inhibitors have been found to modulate key signaling pathways in neurons, including the Wnt-GSK3-β-catenin and AKT pathways, which are critical for synaptic biology and neuronal differentiation. mdpi.com

The Wnt signaling pathway is essential for neurogenesis and synaptic plasticity. frontiersin.org A central component of this pathway is β-catenin, a protein whose stability is regulated by a complex that includes glycogen (B147801) synthase kinase 3β (GSK3β). frontiersin.orgnih.gov In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for degradation. frontiersin.orgnih.gov

HDAC6 has been shown to deacetylate β-catenin at lysine (B10760008) 49 (K49). nih.gov Inhibition of HDAC6 leads to increased acetylation of β-catenin at this site. mdpi.comnih.gov This increased acetylation does not alter the total levels of β-catenin but results in its increased localization to the cell membrane. nih.gov In some contexts, HDAC6-mediated deacetylation of β-catenin can inhibit its phosphorylation and promote its nuclear accumulation, linking it to growth factor signaling. nih.gov

The AKT signaling pathway, which is involved in cell survival, also intersects with GSK3β. frontiersin.org AKT can phosphorylate and inhibit GSK3β, thereby influencing downstream targets. frontiersin.org Research has demonstrated a link between HDAC6 and GSK3β, with evidence suggesting that GSK3β may directly regulate the activity of HDAC6. wikipathways.orgplos.org Inhibition of GSK3β has been shown to decrease the deacetylase activity of HDAC6. plos.org

Table 1: Effects of HDAC6 Inhibition on Neuronal Signaling Pathways
Pathway ComponentEffect of HDAC6 InhibitionFunctional ConsequenceReference
β-cateninIncreased acetylation at Lysine 49Increased membrane localization nih.gov
GSK3βInhibition of GSK3β leads to decreased HDAC6 deacetylase activityModulation of downstream targets plos.org
AKTAKT can inhibit GSK3β, which in turn can regulate HDAC6Promotion of cell survival signals frontiersin.org

Investigation in Cardiovascular Disease Models (e.g., Heart Failure with Preserved Ejection Fraction)

The therapeutic potential of inhibiting HDAC6 extends to cardiovascular diseases, with significant findings in models of heart failure with preserved ejection fraction (HFpEF). bioworld.comtenayatherapeutics.com HFpEF is characterized by diastolic dysfunction, and HDAC6 inhibitors have shown promise in reversing key pathological features of this condition. bioworld.com

Reversal of Diastolic and Mitochondrial Dysfunction

In preclinical models of HFpEF, the HDAC6 inhibitor TN-301 has been shown to reverse pre-existing diastolic dysfunction. tenayatherapeutics.com This improvement is associated with enhanced mitochondrial function in cardiomyocytes. tenayatherapeutics.com Specifically, treatment with an HDAC6 inhibitor led to increased oxidative phosphorylation, mitochondrial membrane potential, and spare respiratory capacity. tenayatherapeutics.com

Further studies have indicated that augmenting HDAC6 activity can impair mitochondrial respiratory complex I. nih.govbiorxiv.org Inhibition of HDAC6, on the other hand, can attenuate this impairment, leading to improved mitochondrial function. nih.govbiorxiv.org In a sepsis model, HDAC6 was found to inhibit the function of prohibitin 1 (PHB1), a mitochondrial protein, thereby altering the function of the mitochondrial respiratory chain and increasing oxidative stress. aging-us.com Inhibiting HDAC6 activity mitigated this mitochondrial dysfunction. aging-us.com

Reduction of Hypertrophy and Fibroblast Activation

Cardiac hypertrophy, an enlargement of the heart muscle, is a common feature of heart failure. frontiersin.org HDAC inhibitors have been shown to prevent and even reverse cardiac hypertrophy. frontiersin.org HDAC6 inhibition, in particular, has been found to regulate cardiac hypertrophy. nih.gov

Cardiac fibrosis, the excessive formation of fibrous connective tissue in the heart, also contributes to heart failure. nih.gov HDAC6 has been implicated in the progression of cardiac fibrosis. nih.gov Studies have demonstrated that inhibiting HDAC6 can reduce the activation of cardiac fibroblasts, the cells responsible for producing extracellular matrix proteins that lead to fibrosis. tenayatherapeutics.comnih.gov For instance, the HDAC6 inhibitor TN-301 effectively reduced TGF-β-induced activation of human cardiac fibroblasts. tenayatherapeutics.com This was associated with a downregulation of fibrosis-related genes. nih.gov

Table 2: Effects of HDAC6 Inhibition in a Mouse Model of HFpEF
ParameterObservationReference
Diastolic FunctionImproved left ventricular remodeling and diastolic function bioworld.com
Mitochondrial FunctionIncreased oxidative phosphorylation and spare respiratory capacity tenayatherapeutics.com
Cardiac HypertrophyReduced cardiac hypertrophy bioworld.com
Fibroblast ActivationReduced TGF-β induced activation of cardiac fibroblasts tenayatherapeutics.com

Effects in Cancer Models (Focus on HDAC6-Specific Mechanisms)

In the realm of oncology, HDAC6 inhibitors have demonstrated anti-cancer effects through mechanisms that are often distinct from those of other HDAC inhibitors, owing to HDAC6's primary cytoplasmic localization and its specific non-histone substrates. mdpi.commdpi.com

HDAC6 plays a role in several processes that are critical for cancer cell survival and metastasis, including cell motility, protein degradation, and response to cellular stress. nih.gov Overexpression of HDAC6 has been linked to increased cell motility in breast cancer cells. nih.gov It influences cell migration and invasion through its deacetylation of α-tubulin and cortactin. mdpi.comfrontiersin.org

One of the key mechanisms through which HDAC6 inhibition exerts its anti-cancer effects is by disrupting the autophagy process. mdpi.com HDAC6 is involved in the clearance of misfolded proteins via the aggresome-autophagy pathway. mdpi.com Inhibition of HDAC6 can lead to the accumulation of autophagic vacuoles and block the fusion of autophagosomes with lysosomes, ultimately inducing cancer cell death. mdpi.com

Furthermore, HDAC6 interacts with and deacetylates the chaperone protein heat shock protein 90 (HSP90). mdpi.com This interaction is important for the stability and function of many oncogenic client proteins. Inhibition of HDAC6 can disrupt this process. Dual inhibitors targeting both HDAC6 and HSP90 have been developed and have shown the ability to down-regulate the expression of proteins like PD-L1 in lung cancer cells. medchemexpress.com

HDAC6 has also been implicated in regulating the stability and signaling of β-catenin, a key player in the Wnt pathway which is often dysregulated in cancer. nih.gov Epidermal growth factor (EGF) can induce the nuclear localization of β-catenin in a manner that is dependent on HDAC6-mediated deacetylation. nih.gov Inhibiting HDAC6 can block this process and decrease the expression of c-Myc, a downstream target of β-catenin, leading to the inhibition of tumor cell proliferation. nih.gov

Table 3: HDAC6-Specific Mechanisms in Cancer Models
MechanismEffect of HDAC6 InhibitionOutcomeReference
AutophagyInhibition of autophagosome-lysosome fusionInduction of cancer cell death mdpi.com
Cell MotilityIncreased acetylation of α-tubulin and cortactinInhibition of cancer cell migration and invasion mdpi.comfrontiersin.org
HSP90 FunctionDisruption of HSP90 chaperone activityDegradation of oncogenic client proteins mdpi.com
Wnt/β-catenin SignalingBlocks EGF-induced nuclear localization of β-cateninInhibition of tumor cell proliferation nih.gov

Impact on Tumor Cell Proliferation and Apoptosis (e.g., c-Myc expression)

The inhibition of HDAC6, a key target of this compound, has been shown to suppress tumor cell proliferation and promote apoptosis. frontiersin.org A critical mechanism underlying this effect is the downregulation of c-Myc, a transcription factor that is overexpressed in a high percentage of human tumors and plays a crucial role in promoting cancer progression. frontiersin.orgnih.gov Overexpression of c-Myc influences the transcription of genes involved in cell proliferation and apoptosis. frontiersin.org

HDAC6 can promote the expression of c-Myc through various pathways, including the upregulation of the tumor suppressor FOXO1 or by deacetylating β-catenin to enhance its stability and nuclear translocation. frontiersin.org By inhibiting HDAC6, compounds like this compound can disrupt these processes, leading to decreased c-Myc expression and subsequent inhibition of tumor cell growth. oncotarget.com In some cancer cell lines, HDAC6 overexpression has been linked to increased c-Myc levels, suggesting a positive role for HDAC6 in tumorigenesis which can be countered by its inhibition. oncotarget.com Furthermore, the simultaneous targeting of both c-Myc and HDAC6 has been proposed as an effective strategy to induce apoptosis in tumor cells. frontiersin.org

The antiproliferative effects of HDAC6 inhibition are not limited to c-Myc regulation. HDAC6 inhibitors can also induce cell cycle arrest, a key factor in controlling tumor growth. nih.govmdpi.com For instance, specific targeting of HDAC6 has been shown to induce G1 arrest in melanoma cell lines. immunologyresearchjournal.com

Table 1: Impact of HDAC6 Inhibition on Tumor Cell Proliferation and Apoptosis

Mechanism Effect Key Proteins Involved References
Regulation of Oncogene Expression Downregulation of c-Myc expression, leading to suppressed proliferation and induced apoptosis. c-Myc, FOXO1, β-catenin frontiersin.org, oncotarget.com
Cell Cycle Control Induction of cell cycle arrest, particularly at the G1 phase. p21, Cyclin-dependent kinases immunologyresearchjournal.com, mdpi.com
Induction of Apoptosis Activation of intrinsic and extrinsic apoptotic pathways. Caspase-9, Death receptors mdpi.com

Induction of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a crucial organelle for protein folding and processing. springernature.com Disruption of ER homeostasis leads to ER stress and activates the unfolded protein response (UPR). springernature.com HDAC6 inhibitors, including by extension this compound, can induce ER stress by interfering with the aggresome pathway of protein degradation. frontiersin.org HDAC6 is involved in this pathway, which helps clear misfolded protein aggregates. frontiersin.org

By inhibiting HDAC6, these compounds can lead to an accumulation of misfolded proteins, thereby triggering ER stress and the UPR. frontiersin.org If the stress is prolonged or severe, it can ultimately lead to apoptosis. frontiersin.org In addition to the aggresome pathway, HDAC6 can also directly target GRP78, a key chaperone protein in the ER, to induce the UPR and subsequent apoptosis. frontiersin.org Studies with selective HDAC6 inhibitors have demonstrated a significant suppression of ER stress markers like GRP78 and downstream UPR mediators, leading to reduced apoptosis in certain contexts, highlighting the complex role of HDAC6 in ER stress regulation. frontiersin.org

Table 2: Role of HDAC6 Inhibition in ER Stress Induction

Mechanism Description Key Molecules Outcome References
Aggresome Pathway Inhibition HDAC6 inhibition disrupts the clearance of misfolded protein aggregates. Misfolded proteins ER Stress, UPR Activation, Apoptosis frontiersin.org
Direct GRP78 Targeting HDAC6 can directly target GRP78 to induce the UPR. GRP78 UPR Activation, Apoptosis frontiersin.org
Downregulation of ER Stress Mediators Selective HDAC6 inhibitors can decrease the expression of key ER stress and apoptosis-related proteins. GRP78, IRE1α, XBP1, CHOP Suppression of ER stress-mediated apoptosis frontiersin.org

Immunomodulation within the Tumor Microenvironment (e.g., PD-L1 Expression, Tumor-Associated Antigens, MHC Class I)

A significant aspect of the therapeutic potential of this compound lies in its ability to modulate the tumor microenvironment and enhance anti-tumor immunity. HDAC6 inhibition has been shown to have several immunomodulatory effects.

One key effect is the regulation of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein that cancer cells use to evade the immune system. frontiersin.org Inhibition of HDAC6 can downregulate the expression of PD-L1 on the surface of tumor cells. immunologyresearchjournal.com This is significant because ARID1A, a frequently mutated epigenetic regulator in some cancers, directly represses the transcription of the gene encoding PD-L1 (CD274). nih.gov HDAC6 inhibition has been shown to synergize with anti-PD-L1 checkpoint blockade, leading to reduced tumor burden and improved survival in preclinical models of ARID1A-inactivated ovarian cancer. nih.gov This combined treatment was associated with an increased presence and activation of IFNγ-positive CD8+ T cells. nih.gov

Furthermore, specific inhibition of HDAC6 can upregulate the expression of tumor-associated antigens (TAAs) and Major Histocompatibility Complex (MHC) class I molecules on melanoma cells. immunologyresearchjournal.com This increases the immunogenicity of the tumor, making it more recognizable and susceptible to attack by the immune system. immunologyresearchjournal.com Upregulation of MHC class I and II molecules is a critical mechanism by which HDAC inhibitors can enhance anti-tumor immunity. mdpi.com

HDAC6 inhibition can also influence the composition and function of immune cells within the tumor microenvironment. It has been shown to reduce the activity of immunosuppressive M2 macrophages and decrease the production of the immunosuppressive cytokine IL-10. nih.gov

Table 3: Immunomodulatory Effects of HDAC6 Inhibition

Effect Mechanism Impact on Anti-Tumor Immunity References
PD-L1 Downregulation Decreased expression of PD-L1 on tumor cells. Enhanced T-cell mediated tumor cell killing. frontiersin.org, immunologyresearchjournal.com, nih.gov
TAA and MHC Class I Upregulation Increased expression of tumor-associated antigens and MHC class I molecules. Improved tumor cell recognition by cytotoxic T-cells. immunologyresearchjournal.com, mdpi.com
Modulation of Immune Cells Reduced activity of M2 macrophages and IL-10 production. Shift towards a more pro-inflammatory and anti-tumor microenvironment. nih.gov

Target Engagement Studies and Pharmacodynamic Biomarkers for Seh/hdac6 in 1 Research

In Vitro and Ex Vivo Assays for sEH and HDAC6 Inhibition

The initial characterization of sEH/HDAC6-IN-1 involves a series of in vitro and ex vivo assays to determine its inhibitory potency and selectivity against both sEH and HDAC6. These assays are fundamental for establishing the dual-targeting nature of the compound.

In Vitro Inhibition of sEH and HDAC6:

Biochemical assays are employed to measure the half-maximal inhibitory concentration (IC50) of this compound against purified sEH and HDAC6 enzymes. For instance, this compound, also known as compound M9, has demonstrated potent inhibition of human sEH, murine sEH, and HDAC6 with IC50 values of 2 nM, 0.72 nM, and 5 nM, respectively. medchemexpress.comnordicbiosite.comnih.gov These low nanomolar values indicate a high affinity of the inhibitor for both of its target enzymes. The selectivity of the compound is also a critical parameter, and studies have shown that M9 selectively inhibits HDAC6 over class I HDACs in cellular contexts. nih.gov

Target EnzymeSpeciesIC50 (nM)
sEHHuman2
sEHMurine0.72
HDAC6Not Specified5

Ex Vivo Target Engagement:

To confirm that the inhibitor can reach and interact with its targets in a more complex biological environment, ex vivo studies are conducted. These often involve treating cells or tissues with the compound and then measuring the activity of sEH and HDAC6. For example, the inhibition of HDAC6 in cells can be assessed by measuring the acetylation levels of its substrates. nih.gov Furthermore, the stability of this compound has been evaluated in human, rat, and mouse liver microsomes, showing half-lives of 4.07, 1.76, and 1.39 hours, respectively, which provides insights into its metabolic profile. medchemexpress.com

Measurement of Tubulin Acetylation as a Biomarker of HDAC6 Target Engagement

A well-established pharmacodynamic biomarker for HDAC6 inhibition is the level of acetylated α-tubulin. nih.gov HDAC6 is the primary enzyme responsible for the deacetylation of α-tubulin, a key component of microtubules. researchgate.netembopress.org Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which can be readily measured using techniques like Western blotting. nih.gov

The relationship between HDAC6 inhibition and tubulin acetylation is a direct indicator of target engagement in cells and tissues. Studies with various HDAC6 inhibitors have consistently shown an increase in acetylated tubulin levels upon treatment. nih.govnih.govplos.org This increase serves as a reliable proxy for the extent to which HDAC6 activity is being blocked by the inhibitor. Therefore, monitoring tubulin acetylation is a critical component of preclinical and clinical studies involving HDAC6 inhibitors, including dual-targeting agents like this compound, to confirm that the drug is hitting its intended target and eliciting a downstream biological response.

Development and Application of Advanced Target Engagement Assays (e.g., NanoBRET Assay)

To overcome some of the limitations of traditional assays, advanced methods like the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay have been developed for quantifying target engagement in living cells. nih.govnih.gov This technology offers a real-time, quantitative measurement of compound binding to a specific protein target.

The NanoBRET assay utilizes a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same protein. promega.com.br When an unlabeled compound, such as this compound, is introduced, it competes with the tracer for binding to the target protein. This competition leads to a decrease in the BRET signal, which can be measured to determine the compound's affinity and residence time at the target. nih.govpromega.com.br

NanoBRET assays have been successfully developed for both sEH and HDAC6. nih.govresearchgate.netresearchgate.net These assays provide a more direct and dynamic assessment of target engagement compared to downstream biomarker analysis. For HDAC6, NanoBRET assays allow for the determination of inhibitor potency in a cellular environment, which can sometimes differ from in vitro biochemical assays. researchgate.net The development of such advanced assays is crucial for a more precise understanding of the pharmacodynamics of dual inhibitors like this compound.

Kinetic Analysis of Inhibitory Mechanisms (e.g., Slow-Binding/Slow-Release Inhibition)

The temporal aspect of drug-target interactions, or binding kinetics, can significantly influence the pharmacological effect of an inhibitor. Some inhibitors exhibit a "slow-binding" or "slow-release" mechanism, which means they associate with and/or dissociate from their target enzyme at a slow rate. mdpi.comnih.gov This can lead to a prolonged duration of action, even after the inhibitor has been cleared from systemic circulation.

Recent research has highlighted the importance of evaluating the kinetic profile of HDAC inhibitors. mdpi.comnih.govnih.gov For some HDAC6 inhibitors, a time-dependent onset of inhibition has been observed, indicating a slow-binding mechanism. mdpi.comnih.gov This can be due to factors such as conformational changes in the enzyme-inhibitor complex. mdpi.com For example, certain difluoromethyl-1,3,4-oxadiazole (DFMO)-based HDAC6 inhibitors have been identified as slow-binding substrate analogs that form a long-lived enzyme-inhibitor complex. nih.gov

Understanding the kinetic mechanism of this compound at both of its targets is important for optimizing its therapeutic potential. A slow-binding or slow-release profile could contribute to a more sustained pharmacological effect, which may be advantageous for certain therapeutic indications. Kinetic analyses provide a deeper understanding of the inhibitor's mechanism of action beyond simple potency measurements.

Future Directions in Seh/hdac6 in 1 Research

Exploration of sEH/HDAC6-IN-1 in Novel Disease Pathologies

Research has primarily focused on the analgesic and anti-inflammatory effects of this compound in models of neuropathic and inflammatory pain. immunologyresearchjournal.comescholarship.org However, the individual roles of sEH and HDAC6 in a multitude of other diseases suggest that dual inhibition could offer therapeutic benefits across a wider spectrum of pathologies.

Neurodegenerative Diseases: HDAC6 is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases. frontiersin.orgmdpi.comdovepress.com Its role in protein degradation pathways, such as autophagy, and in clearing misfolded protein aggregates makes it a compelling target. frontiersin.orgmdpi.com For instance, HDAC6 inhibitors have been shown to improve cognitive function in preclinical models of Alzheimer's disease. mdpi.com Given that neuroinflammation is a common feature of these conditions and sEH inhibitors are known to have anti-inflammatory effects, a dual sEH/HDAC6 inhibitor like this compound could potentially offer a synergistic effect by tackling both proteinopathy and inflammation.

Cancer: HDAC6 is overexpressed in various cancers and plays a role in tumor progression and metastasis. mdpi.comnih.gov Consequently, HDAC6 has become a target for cancer drug development. nih.gov While selective HDAC6 inhibitors have shown promise, they are often considered for use in combination therapies. mdpi.comresearchgate.net The anti-inflammatory properties of sEH inhibition could be beneficial in the tumor microenvironment. Therefore, exploring the efficacy of this compound in various cancer models, particularly in combination with existing chemotherapies or immunotherapies, is a logical next step. immunologyresearchjournal.com

Autoimmune and Inflammatory Diseases: The anti-inflammatory effects of both sEH and HDAC6 inhibitors make dual-inhibition a compelling strategy for autoimmune diseases like rheumatoid arthritis and inflammatory conditions such as inflammatory bowel disease. immunologyresearchjournal.comresearchgate.net HDAC6 inhibitors have been shown to modulate the function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. immunologyresearchjournal.com The dual inhibitor this compound has already demonstrated efficacy in a sepsis model by reducing inflammatory cytokines. escholarship.org

Fibrotic Diseases: Both sEH and HDAC6 have been implicated in fibrotic processes. For example, HDAC6 inhibitors have shown potential in treating cystic fibrosis by restoring the function of the mutated CFTR protein and reducing inflammation and fibrosis. mdpi.comnih.govnih.gov Similarly, sEH inhibitors have demonstrated anti-fibrotic effects in various organ systems. This suggests that a dual inhibitor could be a potent anti-fibrotic agent for conditions like idiopathic pulmonary fibrosis, liver fibrosis, and kidney fibrosis.

Table 1: Potential Novel Disease Applications for this compound

Disease Category Rationale for Exploration Key Pathological Mechanisms Targeted
Neurodegenerative Diseases HDAC6 role in protein aggregation and neuroinflammation; sEH role in inflammation. frontiersin.orgmdpi.comdovepress.com Proteinopathy, Neuroinflammation
Cancer HDAC6 overexpression in tumors; potential for synergistic effects with other therapies. mdpi.commdpi.comnih.govresearchgate.net Tumor growth, Metastasis, Inflammation
Autoimmune Diseases Anti-inflammatory effects of both sEH and HDAC6 inhibition; modulation of immune responses. immunologyresearchjournal.comresearchgate.net Chronic Inflammation, Immune Dysregulation
Fibrotic Diseases Involvement of both sEH and HDAC6 in fibrotic pathways. mdpi.comnih.govnih.gov Tissue Remodeling, Inflammation, Fibrosis

Advanced Structural Biology and Computational Approaches for Next-Generation Inhibitor Design

The design of dual-target inhibitors like this compound relies heavily on a deep understanding of the three-dimensional structures of the target proteins and the use of sophisticated computational tools. acs.org Future advancements in these areas will be crucial for developing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Structural Biology: The availability of high-resolution crystal structures of both human sEH and HDAC6, often in complex with various inhibitors, provides a solid foundation for structure-based drug design. rcsb.orgnih.govnih.gov These structures reveal the precise architecture of the active sites and highlight key amino acid residues involved in inhibitor binding. For instance, the crystal structure of human sEH has elucidated the roles of specific tyrosine and aspartate residues in its catalytic mechanism and inhibitor binding. nih.govnih.gov Similarly, the structures of HDAC6 have guided the development of selective inhibitors. nih.gov Future efforts in structural biology should focus on obtaining co-crystal structures of novel dual inhibitors with both target enzymes to validate binding modes predicted by computational models and to guide further optimization.

Computational Approaches: A variety of computational methods are instrumental in the design and optimization of dual inhibitors.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for binding to each target. By overlaying the pharmacophores of known sEH and HDAC6 inhibitors, researchers can design hybrid molecules that incorporate the key features for both enzymes. mdpi.comacs.org

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein target. researchgate.netnih.govekb.eg For dual inhibitors, docking studies are performed for both sEH and HDAC6 to ensure that the designed molecule can fit favorably into both active sites. escholarship.org These simulations help in prioritizing compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic picture of the binding interactions and the stability of the complex. nih.govekb.eg This can help in refining the design of the linker connecting the two pharmacophoric moieties to achieve optimal binding to both targets.

By integrating these advanced structural and computational approaches, it will be possible to rationally design next-generation sEH/HDAC6 dual inhibitors with enhanced therapeutic profiles.

Table 2: Key Computational and Structural Biology Techniques for Inhibitor Design

Technique Application in Dual Inhibitor Design
X-ray Crystallography Provides high-resolution 3D structures of target proteins and protein-ligand complexes, guiding structure-based design. rcsb.orgnih.govnih.gov
Pharmacophore Modeling Identifies and combines the key chemical features required for binding to both sEH and HDAC6. mdpi.comacs.org
Molecular Docking Predicts the binding mode and affinity of designed dual inhibitors to both target enzymes. researchgate.netnih.govekb.egescholarship.org
Molecular Dynamics Simulations Assesses the stability and dynamics of the inhibitor-protein complexes, aiding in the optimization of the linker and overall structure. nih.govekb.eg

Investigation of Combination Therapeutic Strategies with this compound

While dual-target inhibitors like this compound are inherently a form of combination therapy, there is significant potential in exploring their use in conjunction with other therapeutic agents. This approach could lead to synergistic effects, overcome drug resistance, and allow for lower doses of each agent, potentially reducing side effects.

In Cancer Therapy: The combination of HDAC inhibitors with other anticancer drugs is a well-established strategy. researchgate.netmdpi.com For instance, combining HDAC inhibitors with proteasome inhibitors has shown promise in treating multiple myeloma. researchgate.net Given the role of HDAC6 in protein degradation, a dual sEH/HDAC6 inhibitor could be particularly effective when combined with proteasome inhibitors. Furthermore, combining this compound with conventional chemotherapy or targeted agents could enhance their efficacy by modulating inflammatory responses within the tumor microenvironment and sensitizing cancer cells to treatment. The development of hybrid molecules that target HDAC6 and other key cancer-related proteins is also an active area of research. nih.gov

In Neurodegenerative Diseases: In the context of neurodegenerative diseases, a combination approach could target multiple facets of the disease pathology. For example, in Alzheimer's disease, combining this compound with agents that target amyloid-beta or tau pathology could provide a more comprehensive treatment strategy. The anti-inflammatory and pro-resolving effects of the dual inhibitor could complement the actions of drugs aimed at the core pathological hallmarks of the disease.

In Infectious and Inflammatory Diseases: In severe inflammatory conditions like sepsis, where this compound has shown promise, it could be combined with antibiotics or other anti-inflammatory agents to provide a more robust therapeutic effect. escholarship.org By dampening the excessive inflammatory response, the dual inhibitor could improve patient outcomes and reduce the risk of organ damage.

The rationale for these combination strategies is based on the distinct yet complementary mechanisms of action of the different therapeutic agents. Future research should focus on preclinical studies to identify the most effective combinations and to elucidate the underlying molecular mechanisms of any observed synergistic effects.

Q & A

Q. What criteria should guide the selection of preclinical animal models for translational studies with this compound?

  • Answer: Prioritize models with genetic or pharmacologic relevance to human disease mechanisms. For example, use xenografts of HDAC6-overexpressing TNBC cells in immunodeficient mice, or inflammatory pain models with elevated epoxide levels. Ensure models align with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Key Considerations for Methodological Rigor

  • Data Contradiction Analysis: Cross-validate findings using orthogonal assays (e.g., enzymatic activity + transcriptomics) and replicate experiments across independent labs .
  • Experimental Design: Incorporate blinding and randomization in in vivo studies to reduce bias. Use power analysis to determine sample sizes .
  • Literature Integration: Systematically review existing sEH and HDAC6 inhibitor studies to identify knowledge gaps and benchmark results against established compounds (e.g., Tubastatin A for HDAC6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.